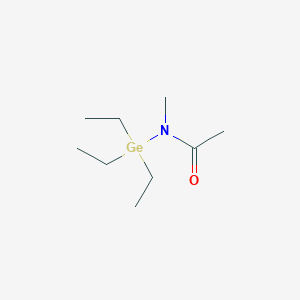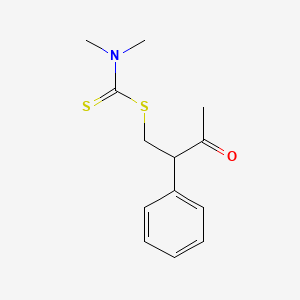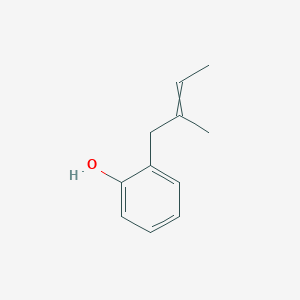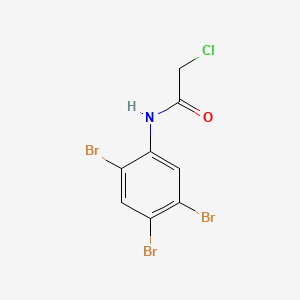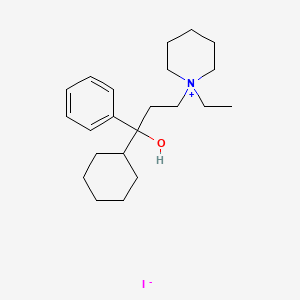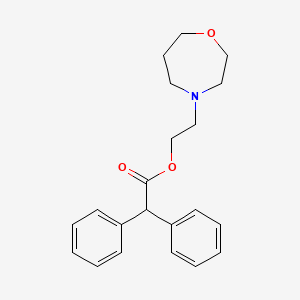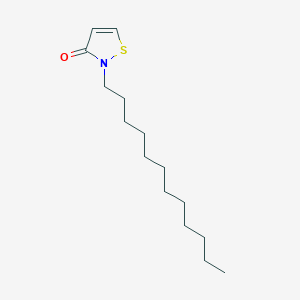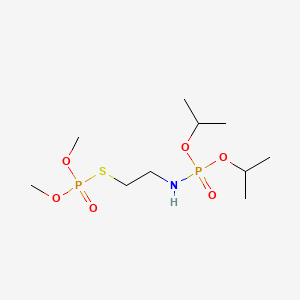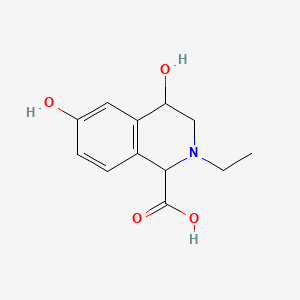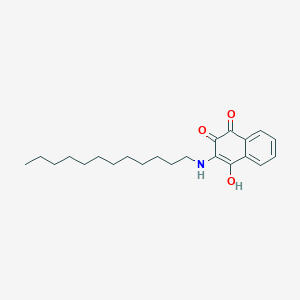
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a dodecylamino group and a hydroxyl group attached to a naphthalene-1,2-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,2-dione as the core structure.
Introduction of the Dodecylamino Group: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting naphthalene-1,2-dione with dodecylamine under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Hydroquinones: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby inhibiting their activity.
Generate Reactive Oxygen Species (ROS): Through redox cycling, leading to oxidative stress in cells.
Intercalate into DNA: Disrupting DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
2-(Dodecylamino)-1,4-naphthoquinone: Similar structure but with the amino group at a different position.
3-(Octylamino)-4-hydroxynaphthalene-1,2-dione: Similar structure but with a shorter alkyl chain.
4-Hydroxy-3-(hexylamino)naphthalene-1,2-dione: Similar structure but with a different alkyl chain length.
Uniqueness
3-(Dodecylamino)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of a long dodecyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
22158-44-7 |
|---|---|
分子式 |
C22H31NO3 |
分子量 |
357.5 g/mol |
IUPAC名 |
3-(dodecylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16-23-19-20(24)17-14-11-12-15-18(17)21(25)22(19)26/h11-12,14-15,23-24H,2-10,13,16H2,1H3 |
InChIキー |
AYTSBCFWEOCSTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


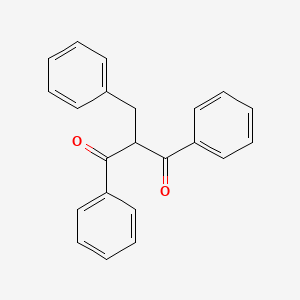
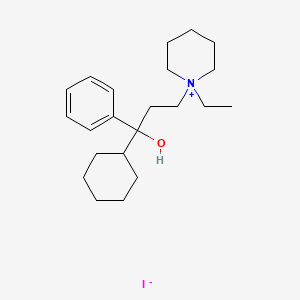
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
